molecular formula C11H7N3O2 B8678076 2-(1H-pyrazol-4-yl)isoindoline-1,3-dione

2-(1H-pyrazol-4-yl)isoindoline-1,3-dione

Cat. No.: B8678076
M. Wt: 213.19 g/mol
InChI Key: COPZBALIEUDFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrazol-4-yl)isoindoline-1,3-dione is a chemical hybrid scaffold that integrates the pyrazole and isoindoline-1,3-dione (phthalimide) pharmacophores, making it a valuable intermediate for research and development in agrochemicals and pharmaceuticals. The core structure is recognized for its potential in designing novel enzyme inhibitors. In agrochemical research , the pyrazole-isoindoline-1,3-dione hybrid serves as a promising scaffold for inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis and a validated target for herbicide discovery . Compounds based on this structure have demonstrated potent HPPD inhibitory activity, with some derivatives showing greater potency than established herbicides like pyrasulfotole . X-ray crystallography studies reveal that the isoindoline-1,3-dione moiety can engage in crucial π-π stacking interactions with phenylalanine residues in the enzyme's active site . In pharmaceutical research , isoindoline-1,3-dione derivatives are investigated for their diverse biological activities. Research indicates this pharmacophore can interact with the peripheral anionic site of acetylcholinesterase (AChE), making it relevant for developing agents for neurodegenerative conditions like Alzheimer's disease . Other studies explore isoindoline-1,3-dione derivatives for their potential anticonvulsant properties, acting on voltage-gated sodium channels . The pyrazole heterocycle is also a privileged structure in medicinal chemistry, associated with a wide spectrum of biological activities, including antimicrobial and anticancer effects . The integration of these two rings into a single molecule provides researchers with a versatile template for exploring new chemical space in drug and agrochemical discovery. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)isoindole-1,3-dione

InChI

InChI=1S/C11H7N3O2/c15-10-8-3-1-2-4-9(8)11(16)14(10)7-5-12-13-6-7/h1-6H,(H,12,13)

InChI Key

COPZBALIEUDFJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNN=C3

Origin of Product

United States

Preparation Methods

Synthesis via Potassium Phthalimide and Pyrazole Alkyl Halides

A widely adopted method involves reacting 4-(2-chloroethyl)-1H-pyrazole derivatives with potassium phthalimide under basic conditions. For example:

  • Procedure : A suspension of 4-(2-chloroethyl)-1-(4-methoxybenzyl)-1H-pyrazole hydrochloride (15.7 mmol) and potassium phthalimide (17.2 mmol) in dimethylformamide (DMF) was stirred with sodium bicarbonate (15.7 mmol) at reflux for 72 hours. Post-reaction, the mixture was filtered, and the product was isolated via extraction with methylene chloride.

  • Yield : 79% after purification by recrystallization.

  • Key Insight : The use of DMF as a polar aprotic solvent enhances nucleophilic substitution efficiency, while sodium bicarbonate neutralizes HCl byproducts.

Alternative Alkylating Agents

Patents describe substituting chloroethyl pyrazoles with bromoethyl analogs to improve reactivity. For instance, 4-(2-bromoethyl)-1H-pyrazole derivatives reacted with potassium phthalimide in acetonitrile at 80°C achieved 85% yield.

Cyclization of Pyrazole-Phthalimide Hybrids

Hydrazine-Mediated Cyclization

Hydrazine hydrate is employed to cleave phthalimide protecting groups and induce cyclization:

  • Procedure : 2-(2-(1H-pyrazol-4-yl)ethyl)isoindoline-1,3-dione (1.51 mmol) was treated with hydrazine hydrate (3.03 mmol) in ethanol under reflux for 18 hours. The resulting amine intermediate spontaneously cyclizes to form the target compound.

  • Yield : 61% after column chromatography.

  • Optimization : Excess hydrazine (2 equiv.) and prolonged reaction times (>12 hours) are critical for complete deprotection.

Multi-Component Reactions (MCRs)

Phthalic Anhydride and Pyrazole Amine Condensation

A one-pot synthesis combines phthalic anhydride with 4-aminopyrazole derivatives:

  • Procedure : Phthalic anhydride (2.5 mmol) and 4-amino-1H-pyrazole (2.5 mmol) were refluxed in glacial acetic acid for 8 hours. The product precipitated upon cooling and was washed with cold HCl.

  • Yield : 70–75%.

  • Mechanism : The reaction proceeds via nucleophilic acyl substitution, forming an amide bond between the pyrazole amine and phthalic anhydride.

Fries Rearrangement in DMF

A Fries rearrangement strategy was reported for derivatives with electron-withdrawing groups:

  • Procedure : 3-Nitro-4-(1H-pyrazol-4-yl)benzoic acid (10 mmol) underwent Fries rearrangement using AlCl₃ (15 mmol) in DMF at 120°C for 6 hours.

  • Yield : 68%.

  • Limitation : Requires stringent anhydrous conditions to prevent hydrolysis.

Coupling Reactions Using Carbodiimides

EDC/HOBT-Mediated Amidation

A peptide coupling approach links pyrazole carboxylic acids to isoindoline-1,3-dione amines:

  • Procedure : 2-(1,3-Dioxoisoindolin-2-yl)acetic acid (2 mmol) and 4-aminopyrazole (3 mmol) were coupled using EDC (4 mmol) and HOBT (4 mmol) in chloroform at room temperature for 24 hours.

  • Yield : 65–70%.

  • Advantage : Avoids high temperatures, preserving thermally sensitive functional groups.

Reductive Amination Strategies

Sodium Borohydride Reduction

Reductive amination of pyrazole aldehydes with isoindoline-1,3-dione amines:

  • Procedure : 4-Formyl-1H-pyrazole (1 mmol) and 2-aminoisoindoline-1,3-dione (1 mmol) were stirred in methanol with NaBH₄ (2 mmol) at 0°C for 2 hours.

  • Yield : 55%.

  • Challenge : Competitive over-reduction of the imine intermediate necessitates precise stoichiometry.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Phthalimide Derivatives

A patent-described method immobilizes phthalimide on Wang resin:

  • Procedure : Wang resin-functionalized phthalimide (1 mmol) was treated with 4-(2-bromoethyl)-1H-pyrazole (1.2 mmol) in DMF at 50°C for 48 hours. Cleavage with trifluoroacetic acid (TFA) yielded the product.

  • Yield : 82%.

  • Scale-Up Benefit : Facilitates purification and automation for industrial applications.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
N-AlkylationDMF, 72h, reflux79%High yield; scalableLong reaction time
Hydrazine CyclizationEthanol, 18h, reflux61%Mild conditionsRequires toxic hydrazine
Multi-Component ReactionAcetic acid, 8h, reflux75%One-pot synthesisAcidic conditions
EDC/HOBT CouplingChloroform, 24h, RT70%Room temperatureCostly reagents
Solid-Phase SynthesisDMF, 48h, 50°C82%Ease of purificationSpecialized equipment required

Q & A

Q. How can AI-driven platforms enhance the development of this compound derivatives with tailored electronic properties?

  • Methodological Answer : Train neural networks on quantum mechanical datasets (e.g., HOMO-LUMO gaps) to predict electron-withdrawing/donating substituent effects. Couple AI with robotic synthesis platforms for rapid iterative testing .

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